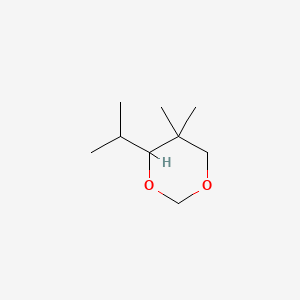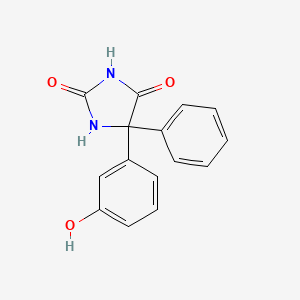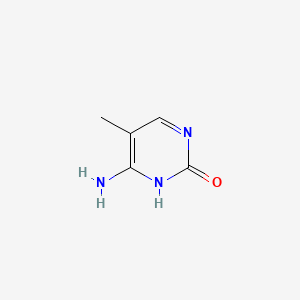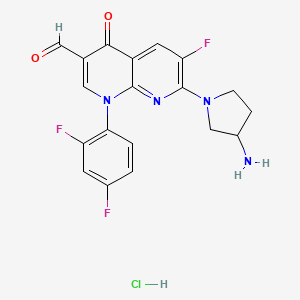
1,8-Naphthyridine-3-carboxaldehyde, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A 71497 is the 3-formyl derivative of the antibiotic tosufloxacin. It produces high plasma levels of tosufloxacin to improve solubility of the drug for the environment of the human body.
Aplicaciones Científicas De Investigación
Antibacterial Activity
1,8-Naphthyridine-3-carboxaldehyde derivatives, specifically those with substituents such as 3-amino-1-pyrrolidinyl and 2,4-difluorophenyl groups, have shown significant antibacterial activity. Research by Egawa et al. (1984) and Chu et al. (1986) demonstrated that these compounds are more active than enoxacin, a well-known antibacterial agent. They found that specific structural modifications at positions 1, 6, and 7 of the naphthyridine ring can enhance antibacterial potency, with optimal activity observed when the 1-substituent is p-fluorophenyl or o,p-difluorophenyl and the 7-substituent is a 3-amino-1-pyrrolidinyl group (Egawa et al., 1984) (Chu et al., 1986).
Metabolism and Pharmacokinetics
Studies on the metabolism of these compounds have been conducted to understand their behavior in biological systems. Tai et al. (1989) explored the metabolism of a specific compound (T-3262) in various animals. They identified several metabolites indicating that the compound undergoes significant metabolic transformations in vivo, which could influence its pharmacokinetic profile and efficacy as a drug (Tai et al., 1989).
Synthesis and Structure-Activity Relationships
The synthesis of these naphthyridine derivatives is crucial for their study and potential application. Works by Miyamoto et al. (1987) and Matsumoto et al. (1984) focused on developing synthetic routes and exploring structure-activity relationships. These studies contribute to understanding how different chemical modifications impact the antibacterial properties of these compounds (Miyamoto et al., 1987) (Matsumoto et al., 1984).
Development of Prodrugs
Sanchez et al. (1992) investigated the development of amino acid prodrugs of these naphthyridine derivatives. Prodrugs can enhance solubility and in vivo efficacy, making them potentially more effective as antibacterial agents. This study is crucial for advancing the pharmaceutical applications of these compounds (Sanchez et al., 1992).
Propiedades
Número CAS |
134762-03-1 |
|---|---|
Nombre del producto |
1,8-Naphthyridine-3-carboxaldehyde, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, monohydrochloride |
Fórmula molecular |
C19H16ClF3N4O2 |
Peso molecular |
424.8 g/mol |
Nombre IUPAC |
7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C19H15F3N4O2.ClH/c20-11-1-2-16(14(21)5-11)26-7-10(9-27)17(28)13-6-15(22)19(24-18(13)26)25-4-3-12(23)8-25;/h1-2,5-7,9,12H,3-4,8,23H2;1H |
Clave InChI |
UQBUZDRNWMGDOY-UHFFFAOYSA-N |
SMILES |
C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C=O)F.Cl |
SMILES canónico |
C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C=O)F.Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
A 71497; A-71497; A71497 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



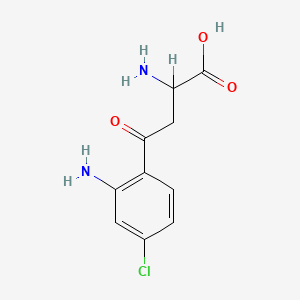
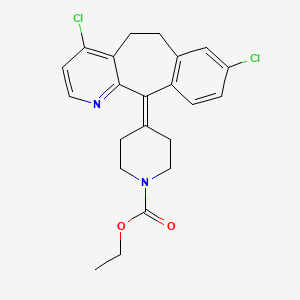
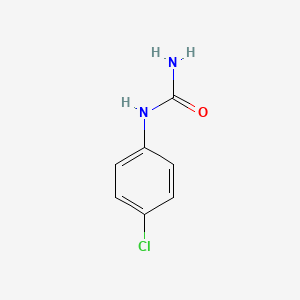

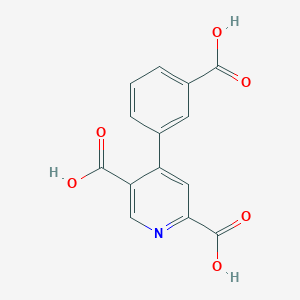
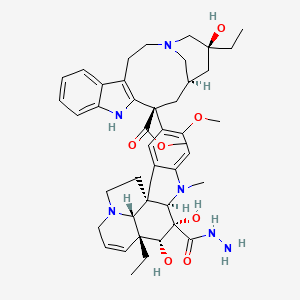
![[4-(Diethoxy-phosphorylamino)-butyl]-phosphoramidic acid diethyl ester](/img/structure/B1664169.png)

